Methyl 6-Bromo-5-methylindole-3-acetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
methyl 2-(6-bromo-5-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2/c1-7-3-9-8(4-12(15)16-2)6-14-11(9)5-10(7)13/h3,5-6,14H,4H2,1-2H3 |
InChI Key |
YCLHSYLMUZQFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC=C2CC(=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Methyl 6 Bromo 5 Methylindole 3 Acetate
Reactivity of the Indole (B1671886) Nucleus
The indole core, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is an electron-rich aromatic system. Its reactivity is significantly influenced by the substituents present on the ring.
Electrophilic Aromatic Substitution at C3 Position
The indole nucleus readily undergoes electrophilic substitution, with a strong preference for the C3 position of the pyrrole ring. libretexts.org This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation formed during the reaction, without disrupting the aromaticity of the benzene ring. stackexchange.com The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com
| Position | Role in Electrophilic Aromatic Substitution | Reference |
| C3 | Preferred site of attack due to stabilization of the carbocation intermediate. | libretexts.orgstackexchange.com |
| C5 (Methyl) | Electron-donating, activates the ring. | researchgate.net |
| C6 (Bromo) | Electron-withdrawing, deactivates the ring. | researchgate.net |
Reactivity of the Pyrrole Nitrogen
The nitrogen atom in the pyrrole ring of indole possesses a lone pair of electrons that contributes to the aromatic sextet. libretexts.org This delocalization reduces its basicity and nucleophilicity compared to aliphatic amines. libretexts.org However, under strongly basic conditions, the N-H proton can be abstracted to form an indolyl anion. This anion is a potent nucleophile and can participate in various reactions, such as alkylation. wikipedia.org For instance, treatment of 6-bromoindole (B116670) with sodium hydride followed by methyl bromoacetate (B1195939) yields methyl 2-(6-bromo-1H-indol-1-yl)acetate. nih.gov
Influence of Bromine and Methyl Substituents on Indole Ring Reactivity
The substituents on the benzene ring of the indole nucleus significantly modulate its reactivity. The methyl group at the C5 position is an ortho, para-directing activator, meaning it enhances the rate of electrophilic substitution and directs incoming electrophiles to the positions ortho and para to it. The bromine atom at C6, a halogen, is a deactivator but also ortho, para-directing. youtube.com
Transformations Involving the Acetate (B1210297) Ester Moiety
The acetate ester side chain at the C3 position provides another site for chemical transformations.
Ester Hydrolysis and Transesterification Reactions
The methyl ester of Methyl 6-Bromo-5-methylindole-3-acetate can be hydrolyzed to the corresponding carboxylic acid, 6-Bromo-5-methylindole-3-acetic acid, under either acidic or basic conditions. This reaction is a fundamental transformation in organic chemistry. oup.com Enzymes known as esterases can also catalyze this hydrolysis. zfin.org For instance, several esterases from the AtMES family in Arabidopsis have been shown to hydrolyze methyl indole-3-acetate (B1200044). oup.com Transesterification, the conversion of one ester to another, can also be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst.
| Reaction | Reagents/Conditions | Product | Reference |
| Ester Hydrolysis | Acid or Base | 6-Bromo-5-methylindole-3-acetic acid | oup.com |
| Enzymatic Hydrolysis | Esterases (e.g., AtMES family) | 6-Bromo-5-methylindole-3-acetic acid | oup.comzfin.org |
| Transesterification | Alcohol, Acid/Base Catalyst | Corresponding new ester | General Knowledge |
Functional Group Interconversions at the Acetate Side Chain
The carboxylic acid obtained from the hydrolysis of the ester can be a precursor for a variety of other functional groups. Standard organic synthesis techniques allow for the conversion of carboxylic acids into amides, alcohols, and other derivatives. vanderbilt.eduimperial.ac.uk For example, the carboxylic acid can be activated and then reacted with an amine to form an amide. Reduction of the carboxylic acid or the ester can yield the corresponding primary alcohol, 2-(6-Bromo-5-methyl-1H-indol-3-yl)ethanol. Reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) are commonly used for such reductions. imperial.ac.uk These transformations open up avenues for synthesizing a diverse range of derivatives from this compound.
Oxidative Transformations of Indole-3-acetate Derivatives
The indole ring, particularly the pyrrole moiety, is susceptible to oxidation. For indole-3-acetate derivatives, a primary oxidative transformation is the conversion to the corresponding 2-oxoindole-3-acetate (oxindole-3-acetate). nih.goviaea.org This reaction represents a significant catabolic pathway for the plant hormone indole-3-acetic acid (IAA) and can be catalyzed by various enzymes, including peroxidases and dioxygenases. nih.govmdpi.com
In a biological context, enzymes such as IAA oxygenase (IacA) or DIOXYGENASE FOR AUXIN OXIDATION (DAO) initiate this process by oxidizing the C2 position of the indole ring. nih.govmdpi.com Mechanistic studies suggest that the oxidation of IAA by plant peroxidases can involve a ternary complex of the enzyme, IAA, and oxygen. nih.gov Similar transformations can be achieved using chemical oxidants.
For this compound, it is anticipated that it would undergo a similar oxidative transformation. The C2 position would be oxidized to a carbonyl group, yielding Methyl 6-bromo-5-methyl-2-oxoindole-3-acetate. This transformation converts the indole core into an oxindole (B195798) structure, significantly altering the molecule's electronic properties and stereochemistry.
Table 2: Substrate Scope of Indole-Oxidizing Enzymes
| Substrate | Enzyme System | Primary Product | Reference |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | IacA/IacE | 3-Hydroxy-2-oxindole-3-acetic acid | nih.gov |
| Indole-3-propionic acid | IacA | 2-Oxoindole-3-propionic acid | nih.gov |
| Indole-3-butyric acid | IacA | 2-Oxoindole-3-butyric acid | nih.gov |
| Indole-3-acetic acid (IAA) | DAO1 | 2-Oxindole-3-acetic acid (oxIAA) | mdpi.com |
C-Metallation Approaches for Indole Ring Functionalization
Direct functionalization of the indole core's C-H bonds provides an atom-economical alternative to traditional methods that rely on pre-functionalized rings. C-metallation, followed by quenching with an electrophile, is a powerful strategy for achieving this. rsc.orgacs.org
The functionalization of C-H bonds on the benzenoid ring of indoles (positions C4, C5, C6, and C7) is challenging due to the higher reactivity of the pyrrole ring (C2 and C3). rsc.org To achieve regioselectivity, directed metalation strategies are often employed. These approaches typically involve installing a directing group (DG) on the indole nitrogen. The DG coordinates to a metal, such as palladium or rhodium, and directs the C-H activation to a specific ortho position. researchgate.netrsc.org
For this compound, this strategy could be applied to functionalize the C7 or C4 positions. The N-H proton would first be replaced with a suitable directing group (e.g., pivaloyl, triisopropylsilyl). Subsequent treatment with a transition-metal catalyst could then selectively activate the C7-H bond, which is ortho to the nitrogen. The resulting metallacyclic intermediate can then participate in various coupling reactions (e.g., with alkenes, alkynes, or aryl halides) to install a new substituent at C7. rsc.org While the existing bromine at C6 offers a reliable handle for cross-coupling, C-H activation provides a complementary route to access otherwise difficult-to-reach positions on the indole scaffold. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 6 Bromo 5 Methylindole 3 Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of Methyl 6-bromo-5-methylindole-3-acetate is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The anticipated chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the indole (B1671886) ring.
Based on data from similar substituted indoles, the following proton signals can be predicted:
Indole NH: A broad singlet is expected in the downfield region, typically between δ 8.0 and 8.5 ppm, characteristic of the indole N-H proton.
Aromatic Protons: The protons on the benzene (B151609) ring of the indole nucleus will show specific patterns. The H-4 and H-7 protons are anticipated to appear as singlets due to the substitution pattern. Based on analogous compounds, the H-7 proton would likely resonate around δ 7.5 ppm and the H-4 proton around δ 7.3 ppm.
C2-H Proton: The proton at the C2 position of the indole ring is expected to appear as a singlet, typically in the range of δ 7.0-7.2 ppm.
Methylene (B1212753) Protons (-CH₂-): The two protons of the acetate (B1210297) methylene group at the C3 position are expected to give a singlet around δ 3.8 ppm.
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will present as a sharp singlet, typically around δ 3.7 ppm.
C5-Methyl Protons (-CH₃): The methyl group attached to the C5 position of the indole ring is expected to show a singlet around δ 2.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| NH | 8.0 - 8.5 | br s |
| H-7 | ~7.5 | s |
| H-4 | ~7.3 | s |
| H-2 | 7.0 - 7.2 | s |
| -CH₂- | ~3.8 | s |
| -OCH₃ | ~3.7 | s |
| C5-CH₃ | ~2.4 | s |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their local electronic environment.
The predicted ¹³C NMR chemical shifts are as follows:
Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded and is expected to appear around δ 172 ppm.
Aromatic and Indole Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The C-6 carbon bearing the bromine atom is expected around δ 115 ppm, while the C-5 carbon with the methyl group will be in a similar region. The other aromatic carbons (C-3a, C-4, C-7, C-7a) will have distinct signals in this range. The C-2 and C-3 carbons of the pyrrole (B145914) ring are expected around δ 124 ppm and δ 108 ppm, respectively.
Methylene Carbon (-CH₂-): The carbon of the acetate methylene group is anticipated to have a chemical shift of approximately δ 31 ppm.
Methyl Ester Carbon (-OCH₃): The methyl ester carbon is expected to resonate around δ 52 ppm.
C5-Methyl Carbon (-CH₃): The carbon of the methyl group at the C5 position is predicted to be in the upfield region, around δ 21 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ ppm) |
|---|---|
| C=O | ~172 |
| C-7a | ~135 |
| C-3a | ~128 |
| C-2 | ~124 |
| C-4 | ~122 |
| C-6 | ~115 |
| C-7 | ~114 |
| C-3 | ~108 |
| -OCH₃ | ~52 |
| -CH₂- | ~31 |
| C5-CH₃ | ~21 |
To confirm the structural assignments and establish the connectivity between protons and carbons, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, significant COSY correlations are not expected due to the high degree of substitution leading to many isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the singlet at δ 2.4 ppm to the carbon at δ 21 ppm, confirming them as the C5-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for connecting the different fragments of the molecule. For instance, correlations would be expected between the methylene protons (~δ 3.8 ppm) and the C2, C3, and C3a carbons of the indole ring, as well as the carbonyl carbon of the acetate group. Correlations between the C5-methyl protons and the C4, C5, and C6 carbons would confirm the substitution pattern on the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₂BrNO₂), the expected exact mass of the molecular ion [M]⁺˙ can be calculated. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks in the mass spectrum separated by two mass units.
The calculated monoisotopic mass for C₁₂H₁₂⁷⁹BrNO₂ is approximately 281.0055 g/mol , and for C₁₂H₁₂⁸¹BrNO₂ is approximately 283.0034 g/mol .
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate a characteristic fragmentation spectrum. The fragmentation pattern provides valuable information about the molecule's structure.
The fragmentation of this compound is expected to proceed through several characteristic pathways observed for indole-3-acetic acid derivatives. A primary fragmentation would be the loss of the methoxycarbonylmethyl radical (•CH₂COOCH₃) from the molecular ion, leading to the formation of a stable quinolinium-type ion. Another characteristic fragmentation is the loss of the entire acetate side chain. The bromine and methyl substituents on the indole ring would influence the relative abundance of the fragment ions.
Coupling with Chromatographic Techniques (GC-MS, HPLC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful hyphenated techniques that separate the components of a mixture before their individual detection and fragmentation by mass spectrometry. This is particularly useful for confirming the purity and identity of a synthesized compound like this compound.
In a typical GC-MS analysis, the analyte is vaporized and separated on a capillary column before entering the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensities for 79Br and 81Br isotopes). Key fragmentation pathways for indole derivatives often involve the loss of the ester group and cleavage of the acetate side chain. nih.govresearchgate.net
HPLC-MS is employed for compounds that are not sufficiently volatile or are thermally labile. researchgate.net In the analysis of brominated indole derivatives, HPLC provides efficient separation, and the subsequent mass spectrometric analysis offers high sensitivity and structural information. nih.govresearchgate.net The use of soft ionization techniques like Electrospray Ionization (ESI) typically yields a prominent protonated molecule [M+H]+, which for this compound would confirm its molecular weight. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and obtain further structural details. researchgate.netnih.gov
Table 1: Expected Key Mass Fragments for this compound in MS Analysis
| Fragment | Description |
| [M]+ and [M+2]+ | Molecular ion peaks showing the isotopic signature of bromine. |
| [M-CH3O]+ | Loss of the methoxy (B1213986) group from the ester. |
| [M-COOCH3]+ | Loss of the entire carbomethoxy group. |
| Indole ring fragments | Characteristic fragments arising from the cleavage of the indole nucleus. |
This table is illustrative of expected fragmentation patterns based on the general behavior of indole acetates in mass spectrometry.
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features. The N-H stretch of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3300 cm-1. researchgate.netresearchgate.net The carbonyl (C=O) stretching vibration of the methyl ester is expected to produce a strong, sharp absorption band around 1730-1750 cm-1. researchgate.net Aromatic C=C stretching vibrations from the indole ring would be observed in the 1600-1450 cm-1 region. researchgate.net The C-N stretching vibration is also found in the fingerprint region, typically between 1350 and 1000 cm-1. chemicalbook.com The presence of the C-Br bond would give rise to a stretching vibration in the lower frequency region of the spectrum, usually below 600 cm-1.
Table 2: Characteristic FT-IR Absorption Bands for Indole Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Reference |
| Indole N-H | Stretch | 3406 | researchgate.net |
| Aromatic C-H | Stretch | 3049, 3022 | researchgate.net |
| Carbonyl (Ester) C=O | Stretch | ~1701 | researchgate.net |
| Aromatic C=C | Stretch | 1577, 1508 | researchgate.net |
| C-C (in ring) | Stretch | 1616, 1456 | researchgate.net |
| C-N | Stretch | 1100-1300 | chemicalbook.com |
This table presents data for indole and indole-3-acetic acid to illustrate the expected positions of key functional groups.
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of an indole derivative is typically characterized by strong bands corresponding to the breathing modes of the aromatic rings. For indole itself, prominent Raman bands are observed around 760 cm-1 and 1010 cm-1, which are assigned to in-phase and out-of-phase breathing modes of the indole ring, respectively. researchgate.net The substitution pattern on the indole ring influences the position and intensity of these bands. The presence of a bromine atom, as in 5-bromoindole, can be observed in the Raman spectrum. nih.gov The analysis of the Raman spectrum of this compound would aid in confirming the integrity of the indole core and the presence of the substituents.
Table 3: Key Raman Shifts for Indole and a Bromoindole Derivative
| Compound | Key Raman Shift (cm-1) | Assignment | Reference |
| Indole | 760 | Indole ring in-phase breathing | researchgate.net |
| Indole | 878 | N-H bending | researchgate.net |
| Indole | 1010 | Indole ring out-of-phase breathing | researchgate.net |
| 5-Bromoindole | (Spectrum available) | Characteristic shifts for bromoindole | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, the 1La and 1Lb bands. nih.gov The position and intensity of these bands are sensitive to the substitution on the indole ring. For indole, the 1Lb band appears with fine structure around 270-290 nm, while the higher energy 1La band is found around 260-270 nm. nih.govacs.org Substitution on the benzene ring portion of the indole nucleus, as is the case for this compound, is known to particularly affect the 1Lb transition. nih.gov The presence of the bromo and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. acs.org
Table 4: Typical UV Absorption Maxima for Substituted Indoles
| Compound | Solvent | λmax (nm) | Reference |
| Indole | Methanol (B129727) | ~270, 280, 288 | researchdata.edu.au |
| External BN Indole I | - | 282 | acs.org |
| Fused BN Indole II | - | 292 | acs.org |
This table illustrates the effect of substitution on the UV absorption maxima of indole analogues.
X-ray Diffraction Analysis for Solid-State Structure and Regioselectivity Confirmation
X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. In the synthesis of this compound, establishing the regioselectivity of the bromination is crucial. Research has shown that the regioselectivity of the bromination of a protected methyl indolyl-3-acetate to yield the 6-bromo derivative can be unambiguously confirmed by X-ray diffraction analysis. researchgate.net This technique would provide conclusive evidence for the positions of the bromo and methyl substituents on the indole ring, as well as the conformation of the methyl acetate side chain in the solid state.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (carbon, hydrogen, nitrogen, etc.) in a sample. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its purity and confirmation of its molecular formula (C12H12BrNO2). The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula.
Table 5: Theoretical Elemental Composition of this compound (C12H12BrNO2)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | 12.011 | 12 | 144.132 | 50.72 |
| Hydrogen | 1.008 | 12 | 12.096 | 4.26 |
| Bromine | 79.904 | 1 | 79.904 | 28.12 |
| Nitrogen | 14.007 | 1 | 14.007 | 4.93 |
| Oxygen | 15.999 | 2 | 31.998 | 11.26 |
| Total | 284.137 | 100.00 |
Computational and Theoretical Investigations of Methyl 6 Bromo 5 Methylindole 3 Acetate
Quantum Mechanical Modeling and Density Functional Theory (DFT) Studies
Quantum mechanical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the structural and electronic properties of molecules. For a compound like Methyl 6-bromo-5-methylindole-3-acetate, DFT calculations would provide invaluable insights into its behavior at the molecular level.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in any computational study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles of its ground state.
Upon successful optimization, a wealth of information about the molecule's electronic structure can be extracted. This includes the total energy, dipole moment, and the distribution of molecular orbitals. These parameters are crucial for understanding the molecule's polarity, reactivity, and spectroscopic properties.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C5-C6 | Data not available |
| Bond Length | C6-Br | Data not available |
| Bond Length | C5-CH3 | Data not available |
| Bond Angle | C4-C5-C6 | Data not available |
| Dihedral Angle | C4-C5-C6-C7 | Data not available |
| Dihedral Angle | C2-C3-C(acetate)-O | Data not available |
Note: This table is for illustrative purposes only. The values would be determined through DFT calculations.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing bromine atom and the electron-donating methyl group on the indole (B1671886) ring would influence the energies of these frontier orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. The values would be obtained from DFT calculations.
Charge Distribution Analysis (Hirshfeld, Mulliken Charges)
Understanding the distribution of electron density within a molecule is essential for predicting its reactive sites. Methods such as Mulliken and Hirshfeld population analysis are used to calculate the partial atomic charges on each atom.
These charge analyses would reveal the electrophilic and nucleophilic centers in this compound. For instance, the oxygen atoms of the acetate (B1210297) group are expected to carry negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms attached to electronegative atoms would exhibit positive charges.
Prediction of Spectroscopic Parameters (UV Absorption)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelength of maximum absorption (λmax).
For this compound, TD-DFT calculations would help in understanding how the bromo and methyl substituents on the indole ring affect its absorption spectrum compared to the parent indole-3-acetate (B1200044) molecule.
Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies for Electron Delocalization
The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are powerful tools for visualizing and analyzing the extent of electron delocalization in a molecule. These analyses provide a graphical representation of bonding, lone pairs, and the core electrons.
In the case of this compound, ELF and LOL studies would clearly depict the aromaticity of the indole ring system and the localization of electrons in the C-Br bond and the acetate group.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.
NBO analysis of this compound would quantify the hybridization of atomic orbitals, the strength of various bonds, and the hyperconjugative interactions between occupied and unoccupied orbitals. These interactions are crucial for understanding the molecule's stability and reactivity.
Molecular Modeling and Simulation Approaches
Computational chemistry provides powerful tools to predict and analyze the behavior of molecules like this compound at an atomic level. These in silico methods are crucial in modern drug discovery and materials science, offering insights that can guide experimental work, reduce costs, and accelerate research. espublisher.com Techniques such as molecular docking, molecular dynamics, and quantum mechanical calculations are employed to understand molecular interactions, stability, and reactivity. espublisher.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). researchgate.net This method is instrumental in drug design for predicting the binding affinity and mode of interaction between a potential drug candidate, such as an indole derivative, and its biological target. espublisher.comnih.gov The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on a function that estimates the binding energy.
For indole derivatives, docking studies have been successfully used to identify crucial interactions that govern their biological activity. nih.gov These studies often reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the stability of the ligand-receptor complex. researchgate.net For instance, the indole nitrogen can act as a hydrogen bond donor, while the aromatic rings can participate in hydrophobic and π-stacking interactions with amino acid residues in the target's binding pocket. nih.govnih.gov In studies on similar indole compounds, docking has helped identify critical residues, such as Glu 121 in the Pim-1 kinase, that are vital for inhibitor binding. nih.gov
Table 1: Summary of Molecular Docking Applications for Indole Derivatives
| Target Protein/Enzyme | Key Findings from Docking Studies | Potential Interactions for this compound |
| Pim-1 Kinase | Interaction with Glu 121 is crucial for binding. nih.gov | The indole N-H group could form a hydrogen bond with an acceptor residue like glutamate. |
| Phosphodiesterase IV (PDE IV) | Steric, electrostatic, and hydrophobic fields influence binding affinity. nih.gov | The bromo and methyl groups would influence steric and hydrophobic interactions. |
| α-Glucosidase | Hydrogen bonds with residues like Thr205 and Lys480; π-π interactions with Trp406 and Phe450. researchgate.net | The indole ring can form π-π stacking interactions; the acetate's carbonyl oxygen can act as a hydrogen bond acceptor. |
| Penicillin-Binding Proteins | Compounds with high electronic energy and dipole moment showed better binding scores. nih.gov | The electronegative bromine and oxygen atoms would contribute to the molecule's overall dipole moment. |
Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-protein complex and to study its dynamic behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and interactions. tandfonline.com This technique is essential for validating docking results and understanding how the complex behaves in a more realistic, solvated environment. tandfonline.com
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, which indicates the stability of the complex. tandfonline.com A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. tandfonline.com The Radius of Gyration (Rg) is another important metric that measures the compactness of the protein structure, indicating whether the protein unfolds or maintains its folded state upon ligand binding. tandfonline.com MD simulations on indole derivative complexes have confirmed the stability of their interactions with targets like dihydrofolate reductase (DHFR) and Pim-1 kinase. tandfonline.comtandfonline.com
Table 2: Key Metrics in Molecular Dynamics Simulations of Ligand-Protein Complexes
| Metric | Description | Implication for Stability |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone or ligand over time compared to a reference structure. tandfonline.com | A low and stable RMSD value suggests the complex is stable and the ligand does not dissociate. tandfonline.com |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass, indicating the protein's compactness. tandfonline.com | A constant Rg value indicates that the protein's overall structure remains stable and does not undergo significant conformational changes. tandfonline.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | Persistent hydrogen bonds highlight critical interactions that anchor the ligand in the binding site. |
| Binding Free Energy (MM-GBSA/PBSA) | Calculates the free energy of binding for the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. tandfonline.com | A lower binding free energy indicates a more favorable and stable interaction. |
Non-covalent interactions (NCIs) are the primary forces governing the binding of ligands to biological targets and the formation of crystal structures. monash.edu These interactions, though individually weak, collectively determine the specificity and stability of molecular complexes. monash.edu For indole derivatives, several types of NCIs are significant.
The most prominent interactions include hydrogen bonds, where the N-H group of the indole ring is a classic hydrogen bond donor. nih.gov Another critical interaction for aromatic systems like indole is the N-H⋯π bond, where the indole nitrogen's hydrogen interacts with the π-electron cloud of an aromatic ring. nih.govelsevierpure.com Furthermore, C-H⋯π interactions, where a carbon-bound hydrogen interacts with a π-system, often reinforce the primary bonding framework. nih.gov The planar structure of the indole ring system also facilitates π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine in a protein's active site. Understanding these NCIs is fundamental to explaining the structural chemistry and biological function of molecules like this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies for Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com QSAR models are widely used in drug design to predict the activity of unsynthesized compounds and to optimize lead structures. jocpr.com These models are built by correlating physicochemical, electronic, or steric descriptors of molecules with their experimentally measured activity. nih.gov
For indole derivatives, both 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including anti-inflammatory, antibacterial, and anticancer effects. nih.govijpsr.com In a typical 2D-QSAR study, descriptors such as topological indices and physicochemical properties are calculated for a set of indole analogues and correlated with their activity using methods like multiple linear regression (MLR). nih.govijpsr.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural alignments to derive steric and electrostatic field descriptors, providing a more detailed picture of the structure-activity landscape. nih.gov These studies help identify which substituents and positions on the indole scaffold are most influential for a desired biological effect. nih.gov
Conformational Analysis and Rotational Barriers in Indole Derivatives
The rotation of the methyl group at the 5-position is subject to a rotational energy barrier. Studies on related molecules like 5-methylindole (B121678) have used spectroscopic methods to determine these barriers. ru.nl The height of the barrier is sensitive to the electronic environment and steric hindrance from adjacent atoms. ru.nl Similarly, the acetate side chain at the 3-position has conformational flexibility. The preferred orientation of this side chain relative to the indole plane is crucial as it dictates how the molecule can fit into a protein's binding site. The presence of the bromine atom at the 6-position can influence these conformational preferences through steric and electronic effects.
Table 3: Factors Influencing Conformational Preferences in Indole Derivatives
| Factor | Description | Potential Impact on this compound |
| Steric Hindrance | Repulsive interactions that occur when non-bonded atoms are forced too close together. | The bromine atom and the methyl group may sterically influence the preferred orientation of the acetate side chain. |
| Electronic Effects | The influence of a substituent on the electronic distribution of the molecule, including inductive and resonance effects. | The electron-withdrawing bromine atom can alter the electron density of the indole ring, affecting rotational barriers. |
| Rotational Energy Barrier | The energy required to rotate a substituent around a single bond from one conformation to another. ru.nl | The barrier to rotation for the 5-methyl group is influenced by its interaction with the adjacent bromine and the indole ring. |
| Intramolecular Hydrogen Bonding | The formation of a hydrogen bond between two functional groups within the same molecule. | A potential weak hydrogen bond could form between the indole N-H and the carbonyl oxygen of the acetate group, restricting its conformation. |
In Silico Prediction of Synthetic Accessibility
While computational models can design molecules with high predicted activity, it is crucial to determine if these molecules can be synthesized in a laboratory. In silico prediction of synthetic accessibility (SA) is a method used to evaluate how easily a compound can be prepared. tsijournals.com This is a critical filtering step in the drug discovery pipeline, as it helps to eliminate molecules that are theoretically promising but practically impossible or too costly to make. tsijournals.com
SA prediction models are typically based on several factors. One common approach is to analyze the molecular complexity, considering features like the number of chiral centers, rings, and non-standard atom types. tsijournals.com Another method involves retrosynthetic analysis, where the software attempts to break down the target molecule into known, commercially available starting materials or simpler precursors. tsijournals.com A score is then assigned based on the complexity and feasibility of the proposed synthetic route. For a substituted indole like this compound, an SA model would assess the difficulty of introducing the specific bromine, methyl, and methyl acetate groups onto the indole scaffold in the correct regiochemical arrangement.
Biological Research Applications and Mechanistic Studies of Indole 3 Acetate Derivatives, Including Methyl 6 Bromo 5 Methylindole 3 Acetate
Role in Plant Physiology and Agricultural Biotechnology Research
The study of indole-3-acetate (B1200044) derivatives is fundamental to understanding and manipulating plant growth and development. These compounds, particularly IAA, are powerful phytohormones that regulate a vast array of physiological processes.
Indole-3-Acetic Acid (IAA) Biosynthesis Pathways and Regulation
The production of IAA in plants and microorganisms is a complex and tightly regulated process, occurring through multiple pathways. These can be broadly categorized as tryptophan-dependent and tryptophan-independent.
The majority of IAA is synthesized from the amino acid tryptophan via several distinct pathways, each named after a key intermediate. nih.gov These pathways are prevalent in both plants and various microorganisms that interact with plants. nih.govnih.gov
Indole-3-Acetamide (B105759) (IAM) Pathway: In this pathway, tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase. IAM is then hydrolyzed to form IAA. nih.govresearchgate.net This pathway is well-characterized in both phytopathogenic and symbiotic bacteria. mdpi.com
Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered a major pathway for IAA biosynthesis in plants. researchgate.netnih.gov Tryptophan is converted to indole-3-pyruvic acid (IPyA) by an aminotransferase. Subsequently, IPyA is converted to IAA. oup.com
Indole-3-Acetonitrile (B3204565) (IAN) Pathway: This pathway involves the conversion of tryptophan to indole-3-acetonitrile (IAN), which is then metabolized to produce IAA. researchgate.netfrontiersin.org
Tryptamine (TAM) Pathway: In the TAM pathway, tryptophan is decarboxylated to form tryptamine, which is then converted to indole-3-acetaldehyde and finally to IAA. nih.govyoutube.com
Tryptophan Side-chain Oxidase (TSO) Pathway: This pathway, primarily reported in certain bacteria like Pseudomonas fluorescens, involves the direct conversion of tryptophan to indole-3-acetaldehyde by a side-chain oxidase, which is then oxidized to IAA. nih.gov
Table 1: Key Tryptophan-Dependent IAA Biosynthesis Pathways
| Pathway Name | Key Intermediate | Key Enzymes | Organisms |
|---|---|---|---|
| Indole-3-Acetamide (IAM) | Indole-3-acetamide | Tryptophan-2-monooxygenase, IAM hydrolase | Plants, Bacteria |
| Indole-3-Pyruvic Acid (IPyA) | Indole-3-pyruvic acid | Tryptophan aminotransferase, YUCCA flavin monooxygenases | Plants, Bacteria |
| Indole-3-Acetonitrile (IAN) | Indole-3-acetonitrile | Nitrilase | Plants |
| Tryptamine (TAM) | Tryptamine | Tryptophan decarboxylase, Amine oxidase | Plants, Bacteria |
| Tryptophan Side-chain Oxidase (TSO) | Indole-3-acetaldehyde | Tryptophan side-chain oxidase | Bacteria |
While less common and not as thoroughly understood as the tryptophan-dependent routes, some microorganisms can synthesize IAA without tryptophan as a direct precursor. nih.gov Evidence suggests that indole-3-glycerol phosphate (B84403) or indole (B1671886) itself can serve as precursors in these pathways. nih.gov One proposed tryptophan-independent pathway involves the amino acid kynurenine. biorxiv.org However, the precise enzymatic steps and the genes involved in these pathways are still under active investigation. nih.govnih.gov
Enzymatic Transformations of Methyl Indole-3-acetate (e.g., Methyl Indole-3-acetate Esterase Activity)
In addition to its synthesis, the activity of IAA is regulated through its conversion into various conjugates, including its methyl ester, Methyl Indole-3-acetate (MeIAA). nih.govresearchgate.net This esterification is catalyzed by IAA carboxyl methyltransferases. nih.gov
MeIAA is considered an inactive form of auxin. nih.govresearchgate.net Its biological activity in plants is dependent on its hydrolysis back to the active form, IAA. This conversion is carried out by a family of enzymes known as methyl indole-3-acetate esterases. nih.govresearchgate.netoup.com In Arabidopsis thaliana, several members of the AtMES esterase family have been identified as having the ability to hydrolyze MeIAA. nih.govnih.gov For instance, the protein AtMES17 has been shown to have a Michaelis constant (Km) of 13 µM and a catalytic constant (Kcat) of 0.18 s⁻¹ for MeIAA. nih.govresearchgate.netoup.com The hydrolysis of MeIAA by these esterases is a crucial step in releasing active IAA and thus regulating auxin homeostasis within the plant. nih.govresearchgate.net
Impact on Plant Growth and Development Regulation Mechanisms
Indole-3-acetic acid is a master regulator of plant growth and development, influencing a wide range of processes from the cellular to the whole-plant level. nih.govwikipedia.org Its effects are concentration-dependent, meaning that different concentrations of IAA can elicit different responses in various tissues. oup.comebrary.net
At the cellular level, IAA plays a pivotal role in modulating cell elongation, division, and differentiation. oup.comwikipedia.orgpomais.com
Cell Elongation: IAA promotes cell elongation, a fundamental process for plant growth. This is particularly evident in the elongation of stems and coleoptiles. ebrary.net
Cell Division: Along with other plant hormones like cytokinins, IAA is essential for inducing cell division. ebrary.netpomais.com This is a critical function in the growth of new tissues and organs.
Cell Differentiation: IAA is a key signaling molecule in the differentiation of vascular tissues, ensuring the proper development of the plant's transport system. pomais.comtaylorandfrancis.com It also plays a role in the initiation of roots and the development of fruits. pomais.comtaylorandfrancis.com
Root Initiation and Tropism Regulation
The regulation of root system architecture, including the initiation of lateral and adventitious roots, as well as directional growth in response to environmental stimuli (tropism), is a complex process orchestrated by plant hormones, with auxins playing a central role. Indole-3-acetic acid (IAA), the primary native auxin, is instrumental in these processes. nih.govresearchgate.net Synthetic auxin analogs, including halogenated indole derivatives, are valuable tools for dissecting the molecular mechanisms of root development and have practical applications in agriculture for promoting root growth. frontiersin.orgnih.govnih.gov
Indole compounds are recognized for their capacity to stimulate root and fruit formation. frontiersin.orgnih.gov For instance, indole-3-butyric acid (IBA), a close structural relative of IAA, is widely used to promote root initiation. nih.gov The biological activity of these compounds is often dependent on their ability to mimic the structure of natural auxins and interact with the auxin signaling pathway. While direct studies on Methyl 6-Bromo-5-methylindole-3-acetate are not extensively documented in publicly available research, the presence of the indole-3-acetate core suggests potential auxin-like activity. Halogenation of the indole ring can influence the molecule's stability, uptake, and interaction with auxin receptors, potentially leading to altered root growth responses. Research on other halogenated indoles has shown that they can indeed affect root development. rsc.org For example, a study on various indole derivatives demonstrated that they can inhibit root length, a common bioassay for auxin activity. rsc.org
The precise effect of the 6-bromo and 5-methyl substitutions on the auxin activity of the indole-3-acetate scaffold would require specific experimental validation. However, the general principles of auxin action suggest that such a compound could influence root initiation and tropism by interacting with the cellular machinery that governs these processes.
Auxin Homeostasis Mechanisms
Auxin homeostasis, the maintenance of a stable concentration of active auxins in plant tissues, is crucial for normal growth and development. This is achieved through a dynamic balance of biosynthesis, transport, and catabolism. nih.govnih.gov The irreversible degradation of IAA is a key component of this regulatory network, preventing the over-accumulation of this potent hormone. nih.govnih.gov One of the major catabolites of IAA in plants is 2-oxindole-3-acetic acid (oxIAA), which has significantly lower biological activity than IAA. nih.govnih.gov
The introduction of substituents on the indole ring, such as bromine and methyl groups in this compound, can potentially influence its susceptibility to catabolic enzymes. The stability of synthetic auxins is often a key determinant of their potency and persistence in plant tissues. For example, the synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D) is more resistant to degradation than IAA, which contributes to its herbicidal activity at high concentrations.
Research Applications in Improving Crop Yields and Plant Health
Research has demonstrated that certain indole derivatives can enhance plant resistance to pathogens. For example, some indole derivatives containing pyridinium (B92312) salts have been shown to improve resistance to bacterial diseases in rice. frontiersin.orgnih.gov Furthermore, halogenated indole derivatives have been investigated for their antimicrobial properties, which could be beneficial in controlling plant diseases.
The application of auxin-like compounds to improve crop traits is a well-established practice. For instance, auxins are used to promote flowering, prevent premature fruit drop, and increase fruit size. The specific effects of this compound on crop species would depend on its auxin activity, stability, and uptake in different plants. Given the known roles of auxins in plant development, research into this and similar compounds could lead to the development of novel agrochemicals for enhancing agricultural productivity.
Contributions to Medicinal Chemistry and Chemical Biology
The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse pharmacological activities. nih.govmdpi.com The functionalization of the indole ring, including halogenation, is a common strategy to modulate the biological properties of these molecules and develop new therapeutic agents. beilstein-archives.org Brominated indoles, in particular, have shown promise in various therapeutic areas.
Mechanism-Based Studies of Therapeutic Potential of Indole Derivatives
Indole derivatives exert their therapeutic effects through a variety of mechanisms, including enzyme inhibition and receptor modulation. Their ability to mimic the structure of endogenous ligands or to fit into the active sites of enzymes makes them versatile candidates for drug discovery. researchgate.net
Enzyme Inhibition Mechanisms (e.g., IDO1, Tyrosinase, COX, Chorismate Mutase)
Indole derivatives have been extensively studied as inhibitors of various enzymes implicated in disease.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.govnih.gov It is a key immunoregulatory enzyme and has emerged as a significant target in cancer immunotherapy. nih.govscispace.com Inhibition of IDO1 can restore anti-tumor immunity. Numerous indole-based derivatives have been investigated as IDO1 inhibitors. nih.govacs.org For instance, the indole derivative methyl-thiohydantoin-tryptophan has been identified as a competitive inhibitor of IDO1. nih.gov While there is no specific data on this compound, the indole scaffold is a common feature in many IDO1 inhibitors.
Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.govtandfonline.com Its inhibition is of interest for the treatment of hyperpigmentation disorders and in the cosmetic industry. Indole compounds, including intermediates of melanin synthesis, have been shown to inhibit tyrosinase. nih.gov Studies on various indole derivatives have demonstrated their potential as tyrosinase inhibitors, with some showing mixed-type inhibition. tandfonline.commdpi.comnih.gov The presence of a bromo substituent can influence the inhibitory activity. tandfonline.com
Cyclooxygenase (COX): COX enzymes are involved in the synthesis of prostaglandins (B1171923) and are key targets for anti-inflammatory drugs. Some indole derivatives have been identified as non-selective COX inhibitors with anti-inflammatory and antioxidant activities. researchgate.net
Chorismate Mutase: Chorismate mutase is an enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but not in humans. This makes it an attractive target for the development of novel antimicrobial agents. rsc.orgresearchgate.netrsc.orgnih.govnih.gov Several novel isatin-indole derivatives have been designed and synthesized as potential inhibitors of chorismate mutase, with some showing significant inhibition at nanomolar concentrations. rsc.orgresearchgate.netrsc.orgnih.govnih.gov
Table 1: Examples of Indole Derivatives as Enzyme Inhibitors
| Enzyme Target | Inhibitor Class | Example Compound | Reported Activity |
|---|---|---|---|
| IDO1 | Indole-based derivatives | Methyl-thiohydantoin-tryptophan | Competitive inhibitor (Ki = 11.6 μM) nih.gov |
| Tyrosinase | Indole derivatives | 4-Fluorobenzyl substituted indoles | Mixed-type inhibition tandfonline.com |
| COX | Indole derivatives | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | Non-selective COX inhibitor researchgate.net |
| Chorismate Mutase | Isatin-indole derivatives | Novel isatin-indole hybrids | Inhibition at nanomolar concentrations rsc.orgresearchgate.netrsc.orgnih.govnih.gov |
Receptor Binding and Modulation (e.g., Estrogen Receptor alpha, Neuronal Nicotinic Acetylcholine Receptor, Aryl Hydrocarbon Receptor)
Indole derivatives can also exert their biological effects by binding to and modulating the activity of various cellular receptors.
Estrogen Receptor alpha (ERα): ERα is a key target in the treatment of hormone-dependent breast cancers. Some indole derivatives have been shown to modulate ERα activity. For example, indole-3-carbinol (B1674136) (I3C), a compound found in cruciferous vegetables, can trigger the degradation of the ERα protein in breast cancer cells. molbiolcell.org This effect is dependent on the aryl hydrocarbon receptor (AhR). molbiolcell.org Another indole derivative has been shown to interact with Estrogen Receptor beta (ERβ) and inhibit ovarian cancer cell growth. nih.gov
Neuronal Nicotinic Acetylcholine Receptor (nAChR): The nAChRs are a family of ligand-gated ion channels that are involved in various neurological processes. Some marine-derived brominated indole alkaloids have shown affinity for nAChRs.
Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor that plays a role in xenobiotic metabolism and immune regulation. nih.govnih.govoup.comnih.gov Many indole derivatives, including metabolites of tryptophan, are known to be ligands for the AhR. nih.govnih.govoup.comnih.gov Halogenated indoles, in particular, have been shown to modulate AhR activity, with the type and position of the halogen influencing their potency. nih.gov Activation of AhR by certain halogenated indoles has been linked to anti-inflammatory effects. nih.gov
Table 2: Examples of Indole Derivatives as Receptor Modulators
| Receptor Target | Modulator Class | Example Compound | Reported Activity |
|---|---|---|---|
| Estrogen Receptor α (ERα) | Indole derivatives | Indole-3-carbinol (I3C) | Triggers AhR-dependent degradation of ERα protein molbiolcell.org |
| Neuronal Nicotinic Acetylcholine Receptor (nAChR) | Brominated indole alkaloids | - | Affinity for the receptor |
| Aryl Hydrocarbon Receptor (AhR) | Halogenated indoles | 6-Bromoindole (B116670) (6-BrI) | Concentration-dependent activation of AhR nih.gov |
Interaction with Cellular Targets (e.g., Tubulin Targeting, DNA Integration, BCL-2 Inhibition)
Substituted indole derivatives exert their biological effects, particularly their anticancer activities, by interacting with various critical cellular targets. The specific substitutions on the indole ring dictate the primary mechanism of action.
Tubulin Targeting: The indole scaffold is a key component in a variety of natural and synthetic compounds that inhibit tubulin polymerization. nih.govtandfonline.com These agents interfere with the dynamic assembly and disassembly of microtubules, which are essential for cell mitosis, leading to cell cycle arrest and apoptosis. benthamscience.com For instance, certain 2-aryl-5-bromo-3-trifluoroacetylindoles have been shown to significantly inhibit tubulin polymerization. nih.gov The efficacy of these compounds often depends on a strong hydrogen bond acceptor at the C-3 position of the indole framework, which facilitates interaction with biological receptors. nih.gov Molecular docking studies have helped to elucidate the binding modes of indole derivatives to the colchicine-binding site of tubulin. nih.govnih.govrsc.org
DNA Integration and Damage: The planar indole nucleus is well-suited for intercalation into DNA, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Studies on new indole derivatives with thiazolidine (B150603) side chains have shown that these molecules can interact with calf thymus DNA, causing spectroscopic changes that indicate binding. nih.gov Some hybrid molecules incorporating an indolizino[6,7-b]indole core have demonstrated multiple modes of action, including the induction of DNA cross-linking and the inhibition of topoisomerase I and II, enzymes vital for managing DNA topology. researchgate.netacs.org This multi-pronged attack on DNA integrity results in significant DNA damage and S-phase cell-cycle arrest. researchgate.netacs.org
BCL-2 Inhibition: The B-cell lymphoma 2 (Bcl-2) protein is a central anti-apoptotic regulator, and its overexpression allows cancer cells to evade programmed cell death. mdpi.comyoutube.com Consequently, Bcl-2 is a prime target for cancer therapy. mdpi.comnih.gov Indole-based compounds have been designed as potent Bcl-2 inhibitors. mdpi.comnih.gov Molecular docking analyses suggest these inhibitors bind to the BH3-binding groove of Bcl-2 through a combination of hydrogen bonds and hydrophobic interactions, preventing it from neutralizing pro-apoptotic proteins like Bax and Bak. mdpi.com This inhibition restores the cell's ability to undergo apoptosis. mdpi.comnih.gov Halogen substitution on indole-based coumarin (B35378) compounds has been reported to result in the highest activity in targeting Bcl-2. mdpi.com
Modulation of Biochemical Pathways (e.g., NF-κB, COX-2)
Indole derivatives have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.
NF-κB Pathway: The nuclear factor-κB (NF-κB) pathway is a critical regulator of inflammatory responses. nih.gov Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. nih.gov Certain small molecules have been developed to inhibit the NF-κB signaling pathway by suppressing the phosphorylation and nuclear translocation of the p65 subunit. nih.gov Notably, 6-bromoindole has been found to be effective against lipopolysaccharide (LPS)-stimulated cells, suggesting an inhibitory effect on the NF-κB pathway which is commonly activated by LPS. biosynth.com
COX-2 Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and is responsible for the synthesis of prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs), such as the indole derivative indomethacin, function by inhibiting COX enzymes. nih.gov Research has focused on developing novel indole derivatives as selective COX-2 inhibitors to achieve anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition. iajps.com Some N-methylsulfonyl-indole derivatives have been investigated as dual COX-2/5-LOX inhibitors with improved gastroprotective profiles. nih.gov
Structure-Activity Relationship (SAR) Studies of Substituted Indole-3-acetate Derivatives
The biological activity of indole-3-acetate derivatives is highly dependent on the nature and position of substituents on the indole core. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for desired therapeutic effects. nih.govrsc.org
Influence of Halogenation on Biological Activity
The introduction of halogen atoms, particularly bromine, into the indole ring is a common strategy in medicinal chemistry to enhance biological activity.
Enhanced Lipophilicity and Cytotoxicity: Halogenation, especially at the C-5 and C-6 positions, often increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. nih.gov SAR studies on various terbenzimidazoles, which can be related to substituted indoles, revealed that lipophilic substituents at the 5-position correlate with enhanced cytotoxicity. nih.gov The presence of a bromine atom on the fused benzo ring of an indole framework has been found to impart significant anti-tumor activity in both synthetic and naturally occurring derivatives. nih.gov For example, 5-bromo-indole derivatives have shown potent cytotoxicity against various cancer cell lines. nih.gov
Antimicrobial Potency: The position of the halogen can significantly impact antimicrobial activity. Studies on 6-bromoindolglyoxylamide derivatives showed they possess intrinsic antimicrobial activity against Gram-positive bacteria, with some analogues also enhancing the activity of antibiotics against resistant Gram-negative bacteria. nih.gov
Modulation of Receptor Binding: In the context of HIV-1 fusion inhibitors based on bis-indole structures, the linkage position of the bromo-substituted indole ring was found to be critical. nih.govacs.org Compounds with a 6–6′ linkage between the indole rings showed the highest potency, while alternative linkages (5–6′, 6–5′, or 5–5′) resulted in reduced activity. nih.gov
Impact of Methyl Substitution on Pharmacological Profile
The addition of methyl groups to the indole ring can also significantly alter the pharmacological properties of the compound, influencing its potency and mechanism of action.
Electronic and Steric Effects: Methyl groups are electron-donating and can alter the electronic distribution of the indole ring, which may affect binding to target proteins. They also add steric bulk, which can either enhance or hinder binding depending on the topology of the target's binding site.
Influence on Cytotoxicity: In studies of the neurotoxin 5,6-dihydroxytryptamine, the addition of methyl groups at the C-4 and C-7 positions was used to probe the mechanism of action. nih.gov The results showed that methylation significantly altered the compound's inhibitory potency and affinity for the serotonin (B10506) uptake system, highlighting that the position of the methyl group is a key determinant of biological activity. nih.gov
Combined Effects with Halogenation: The combination of methyl and bromo substituents can lead to unique properties. The synthesis of 5-bromo-6-methyl-1H-indole and other polysubstituted indoles nih.gov provides scaffolds for developing new therapeutic agents. In these structures, the interplay between the lipophilic bromine and the electron-donating methyl group can fine-tune the molecule's interaction with specific biological targets.
Exploration as Potential Lead Compounds and Intermediates in Drug Discovery
The substituted indole-3-acetate framework is a valuable starting point for the development of new drugs. This compound and its structural relatives serve as both potential lead compounds and versatile synthetic intermediates.
Natural Product Leads: Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a natural product that has been isolated from marine sources, specifically the sponge Pseudosuberites hyalinus. chemicalbook.com Natural products often provide novel chemical structures with inherent biological activity, making them excellent starting points for drug discovery programs.
Synthetic Intermediates: 6-Bromoindole is a key building block for the synthesis of more complex and potent bioactive molecules. nih.gov For example, it is the starting material for the synthesis of selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme whose suppression enhances the sensitivity of pathogenic bacteria to antibiotics. nih.gov The development of on-DNA synthesis methods for multisubstituted indoles, often starting from halogenated precursors, further expands the utility of these compounds in constructing DNA-encoded libraries for high-throughput screening and drug discovery. acs.orgacs.org The alkylation of 6-bromoindole is a common step in the synthesis of various therapeutic candidates, including potential HIV-1 fusion inhibitors. nih.govacs.org
Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)
Indole derivatives exhibit a broad spectrum of antimicrobial activities, and their mechanisms are often multifaceted. The presence of bromo and methyl substituents on the indole-3-acetate core can significantly enhance this activity.
Antibacterial Activity: Bromo-substituted indole derivatives have shown notable antibacterial effects. A study on 6-bromoindolglyoxylamide polyamine derivatives found they had intrinsic activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov The mechanism for the most potent of these compounds was attributed to the rapid permeabilization and depolarization of the bacterial cell membrane in both Gram-positive and Gram-negative bacteria. nih.gov Molecular docking studies suggest that some indole derivatives may act as DNA gyrase inhibitors, preventing bacterial DNA replication. nih.gov
Antifungal Activity: Various indole derivatives have also been evaluated for their antifungal properties. The aforementioned 6-bromoindolglyoxylamide series identified analogues with moderate to excellent antifungal activity. nih.gov Docking studies have proposed that indole derivatives can target lanosterol (B1674476) 14-alpha demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, which is a well-established target for antifungal drugs. nih.gov
Antiviral Activity: The indole scaffold is present in several antiviral agents. SAR studies have been conducted on indole-based compounds as small molecule inhibitors of HIV-1 fusion, which target the viral glycoprotein (B1211001) gp41 to prevent its entry into host cells. nih.govacs.org These studies have produced bis-indole compounds with submicromolar activity against HIV fusion. nih.gov
The following table presents the Minimum Inhibitory Concentration (MIC) values for several representative indole derivatives against various microbial strains, illustrating the potential of this chemical class.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| CIP–indole hybrid (2) | S. aureus ATCC 25923 | 0.5 | nih.gov |
| CIP–indole hybrid (2) | E. coli ATCC 25922 | 2 | nih.gov |
| 6-Bromoindolglyoxylamide (Polyamine 3) | S. aureus | 4 | nih.gov |
| 6-Bromoindolglyoxylamide (Polyamine 3) | P. aeruginosa | 64 | nih.gov |
| Chromium(III) complex with indole ligand (6a) | C. albicans | 7.8 - 15.6 | mdpi.com |
| Dioxomolybdenum(VI) complex with indole ligand (11) | S. aureus | 62.5 - 500 | mdpi.com |
Table 1: Antimicrobial Activity of Representative Indole Derivatives
Anticarcinogenic Mechanisms
Indole derivatives are a significant class of compounds in oncology research, with several members demonstrating potent antiproliferative properties through diverse mechanisms of action. nih.gov The indole scaffold is a key feature in both natural and synthetic compounds developed as anticancer agents. nih.govnih.gov
The anticancer effects of indole derivatives are often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. For instance, some indole alkaloids trigger cell death by increasing reactive oxygen species (ROS) accumulation and intracellular calcium levels, leading to the inhibition of critical cell survival pathways like the PI3K/Akt/mTOR pathway. nih.gov Another well-documented mechanism involves the modulation of apoptosis-regulating proteins. The compound 2,2-Bis(6-bromo-3-indolyl) ethylamine, a bromo-indole derivative, induces apoptosis in human myelomonocytic lymphoma cells by inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL while increasing the levels of the pro-apoptotic Bax protein. nih.gov
Furthermore, indole derivatives can halt the cancer cell cycle, preventing proliferation. Research on betulin (B1666924) derivatives functionalized with an indole moiety showed that they could cause MCF-7 breast cancer cells to arrest in the G1 phase of the cell cycle, preventing them from entering the S phase where DNA replication occurs. nih.gov The mechanism for this action was linked to the induction of apoptosis. nih.gov Similarly, other indole derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.gov
Another key anticarcinogenic mechanism is the inhibition of ectonucleotidases, enzymes that are involved in the production of adenosine (B11128) in the tumor microenvironment, which helps cancer cells evade the immune system. nih.gov Synthesized indole acetic acid sulfonate derivatives have shown potent inhibitory activity against these enzymes, suggesting their potential in cancer treatment. nih.gov Additionally, compounds like 6-bromo-indole-3-carbinol are synthesized based on the known anticancer properties of indole-3-carbinol, which can inhibit cancer cell migration by promoting the degradation of β-catenin, a key protein in cell adhesion and gene transcription. researchgate.net
| Derivative Type | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |
| 2,2-Bis(6-bromo-3-indolyl) ethylamine | U937 (human myelomonocytic lymphoma) | Induces apoptosis by inhibiting Bcl-2 and Bcl-xL and elevating Bax protein levels. | nih.gov |
| Indole-functionalized betulin derivatives | MCF-7 (breast cancer) | Causes cell cycle arrest in the G1 phase and induces apoptosis. | nih.gov |
| Chaetoglobosin G (Indole alkaloid) | A549 (lung cancer) | Induces apoptosis and cell cycle arrest at the G2/M phase; inhibits p-EGFR, p-MEK, and p-ERK proteins. | nih.gov |
| Flavopereirine (β-carboline alkaloid) | Colorectal cancer cell lines (SW480, SW620, etc.) | Suppresses growth and induces apoptotic cell death through activation of p53 and p21 protein expression. | nih.gov |
| Indole acetic acid sulfonate derivatives | Not specified | Inhibit ectonucleotidases (e.g., e5′NT, ENPPs), disrupting adenosine synthesis in the tumor microenvironment. | nih.gov |
Anti-inflammatory and Analgesic Mechanisms
Derivatives of indole are well-recognized for their anti-inflammatory and analgesic properties, with some serving as foundational structures for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Their mechanisms often involve the modulation of key inflammatory pathways and mediators.
A primary mechanism for the anti-inflammatory action of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By inhibiting these enzymes, particularly the COX-2 isoform which is primarily induced during inflammation, these compounds can effectively reduce the inflammatory response. nih.gov Docking studies have shown that certain indole derivatives can bind effectively to the COX-2 enzyme, similar to established drugs like indomethacin. nih.gov
Indole-3-acetic acid (IAA) itself demonstrates anti-inflammatory and anti-oxidative effects through mechanisms that include the induction of heme oxygenase-1 (HO-1). mdpi.comnih.gov HO-1 is an enzyme with potent anti-inflammatory properties. Studies on RAW264.7 macrophages showed that IAA mitigated the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). mdpi.comnih.gov This effect was found to be dependent on the induction of HO-1, as inhibiting HO-1 activity blocked the anti-inflammatory benefits of IAA. mdpi.comnih.gov
| Compound/Derivative Class | Model | Mechanism of Action | Key Findings | Reference(s) |
| Indole-3-acetic acid (IAA) | RAW264.7 macrophages | Induction of Heme Oxygenase-1 (HO-1); Direct scavenging of ROS and NO. | Significantly ameliorated LPS-induced expression of IL-1β, IL-6, and MCP-1. | mdpi.comnih.gov |
| Hydrazide-substituted indole derivatives | Carrageenan-induced paw edema (in vivo) | Inhibition of Cyclooxygenase (COX), particularly selective for COX-2. | Compound S3 showed 61.20% inhibition of inflammation after 3 hours and was a selective COX-2 inhibitor. | nih.gov |
| 3-Substituted indole derivatives | Acetic acid-induced writhing (in vivo) | Not specified, likely prostaglandin (B15479496) inhibition. | Compound NHR-II showed 73.30% inhibition of writhing, comparable to the standard drug Diclofenac (75.23%). | rjptonline.org |
Central Nervous System (CNS) Activity Mechanisms
Indole and its derivatives are known to possess a wide spectrum of biological activities related to the central nervous system (CNS), including anticonvulsant, antidepressant, and sedative-hypnotic effects. scispace.comnih.gov The indole nucleus is a core structure in many neuroactive compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. scispace.com
Research into various synthetic indole derivatives has demonstrated clear CNS depressant effects. scispace.comresearchgate.net In gross behavioral studies in mice, many newly synthesized indole derivatives, such as certain indolin-2-ones, caused a notable decrease in locomotor activity, indicating a general CNS depressant action. scispace.comresearchgate.net This reduction in motor activity is a common screening parameter for assessing potential sedative or tranquilizing properties.
Studies on the developmental effects of indole-3-acetic acid (IAA) and its derivatives have also shed light on their CNS activity. When administered to pregnant rats, certain IAA derivatives, including N-Methylindole-3-acetic acid and 2-Methylindole-3-acetic acid, caused the dams to exhibit rigidity and a decrease in locomotor activity. nih.gov Furthermore, IAA and 5-Methoxyindole-3-acetic acid were found to induce apoptosis in the neuroepithelial cells of the developing embryos, suggesting a direct impact on neural tissue development. nih.gov
The broad range of CNS activities is attributed to the ability of the indole structure to interact with various receptors and enzymes within the brain. Some derivatives are known to act as monoamine oxidase (MAO) inhibitors, which can increase the levels of neurotransmitters like serotonin and norepinephrine, a mechanism often associated with antidepressant effects. scispace.comresearchgate.net The structural similarity of the indole nucleus to endogenous neurotransmitters allows for the design of derivatives that can target specific CNS pathways, leading to effects such as sedation, anticonvulsant activity, and psychotropic actions. scispace.comnih.govresearchgate.net
Antioxidant Mechanisms
Indole derivatives, including indole-3-acetic acid, are recognized for their antioxidant capabilities, which are primarily executed through two main mechanisms: direct scavenging of free radicals and modulation of the cellular antioxidant response. mdpi.comrjptonline.orgnih.gov
The direct mechanism involves the neutralization of reactive oxygen species (ROS) and other free radicals. Indole-3-acetamides and other 3-substituted indoles have demonstrated potent radical scavenging activity in assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). rjptonline.orgnih.gov The indole ring structure, particularly the hydrogen atom on the nitrogen, is believed to contribute to this radical-quenching ability.
The indirect mechanism involves the upregulation of endogenous antioxidant enzymes. As noted in the anti-inflammatory section, Indole-3-acetic acid (IAA) is a known inducer of heme oxygenase-1 (HO-1), a critical enzyme that protects cells from oxidative stress. mdpi.comnih.gov By increasing the expression of HO-1, IAA enhances the cell's intrinsic ability to combat oxidative damage. mdpi.com This induction occurs under both normal and inflammatory conditions, highlighting a proactive and reactive antioxidant role. nih.gov
Interestingly, under certain conditions, IAA derivatives can also exhibit prooxidant activity. scholaris.ca In the presence of peroxidase and hydrogen peroxide (H₂O₂), IAA derivatives can be oxidized to form radicals. These radicals can then catalyze the co-oxidation of cellular components like NADH and GSH, and promote lipid peroxidation. scholaris.ca This prooxidant effect, which can lead to cytotoxicity, appears to be mediated by the radical intermediates rather than the final oxidation products. scholaris.ca The balance between antioxidant and prooxidant activity can depend on the specific derivative and the cellular environment.
| Compound/Derivative Class | Assay/Model | Mechanism of Action | Key Findings | Reference(s) |
| Indole-3-acetamides | DPPH and ABTS radical scavenging assays | Direct free radical scavenging. | Potentially scavenged reactive oxygen species with IC₅₀ values in the low micromolar range. | nih.gov |
| 3-Substituted indole derivatives | DPPH radical scavenging assay | Direct free radical scavenging. | Compound NHR-II showed 71.6% inhibition of DPPH radical, compared to 84% for the standard, Ascorbic acid. | rjptonline.org |
| Indole-3-acetic acid (IAA) | RAW264.7 macrophages | Induction of Heme Oxygenase-1 (HO-1); Direct neutralization of free radicals. | Suppressed LPS-induced generation of ROS and NO. | mdpi.comnih.gov |
| IAA Derivatives (e.g., 5MeO-2Me-IAA) | Peroxidase/H₂O₂ system | Formation of prooxidant radicals. | Catalyzed the co-oxidation of NADH, ascorbate, and GSH, and induced lipid peroxidation. | scholaris.ca |
Future Research Directions and Unexplored Avenues for Methyl 6 Bromo 5 Methylindole 3 Acetate
Development of Novel Synthetic Routes with Enhanced Efficiency, Regioselectivity, and Sustainability
The synthesis of polysubstituted indoles often presents challenges in achieving high efficiency and regioselectivity. bohrium.comchemijournal.com Future research should prioritize the development of novel synthetic strategies for Methyl 6-Bromo-5-methylindole-3-acetate that are not only high-yielding but also adhere to the principles of green chemistry.
Key Research Objectives:
Catalytic C-H Functionalization: Exploring transition-metal catalyzed C-H activation and functionalization reactions could provide a more direct and atom-economical approach to introduce the bromo and methyl groups onto the indole (B1671886) core, minimizing the need for pre-functionalized starting materials. news-medical.net
Flow Chemistry and Microwave-Assisted Synthesis: Investigating the use of continuous flow reactors and microwave irradiation can significantly reduce reaction times, improve yields, and enhance process safety and scalability. nih.gov These techniques allow for precise control over reaction parameters, leading to cleaner reactions and easier purification.
Biocatalysis: The use of enzymes in the synthesis of indole derivatives is a promising green alternative to traditional chemical methods. acs.org Future work could focus on identifying or engineering enzymes capable of regioselective halogenation and methylation of an indole-3-acetate (B1200044) precursor.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced waste | Catalyst cost and stability, regioselectivity control |
| Flow Chemistry | Enhanced safety, scalability, reproducibility | Initial setup cost, potential for clogging |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up limitations, potential for localized overheating |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and availability, substrate scope |
Advanced Computational Approaches for Precise Structure-Function Elucidation and Prediction
Computational chemistry and molecular modeling are indispensable tools for understanding the intricate relationship between a molecule's structure and its biological activity. nih.gov For this compound, advanced computational studies can provide valuable insights and guide future experimental work.
Key Research Objectives:
Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to calculate the electronic properties, reactivity, and spectroscopic signatures of the molecule. This can help in understanding its chemical behavior and predicting its interaction with biological targets.
Molecular Docking and Dynamics Simulations: Performing molecular docking studies against a panel of known and putative biological targets to predict binding affinities and modes of interaction. nih.gov Subsequent molecular dynamics simulations can provide a dynamic picture of the ligand-receptor complex, revealing key interactions and conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on a library of related indole derivatives to predict the biological activity of novel analogs of this compound. This can accelerate the hit-to-lead optimization process in drug discovery.
Identification of New Biological Targets and Pathways Influenced by Specific Indole Substitution Patterns
The specific substitution pattern of this compound likely confers a unique pharmacological profile. A critical area of future research is the identification of its novel biological targets and the elucidation of the cellular pathways it modulates.
Key Research Objectives:
Phenotypic Screening: Utilizing high-content screening platforms to assess the effect of the compound on a wide range of cellular phenotypes, such as cell proliferation, apoptosis, and differentiation in various cell lines.
Chemical Proteomics: Employing activity-based protein profiling (ABPP) and other chemical proteomics techniques to identify the direct protein targets of this compound within a complex biological system.
Transcriptomic and Metabolomic Profiling: Analyzing changes in gene expression and metabolite levels in response to treatment with the compound to gain a comprehensive understanding of the biological pathways it affects.
| Research Approach | Information Gained | Potential Challenges |
| Phenotypic Screening | Unbiased discovery of cellular effects | Target deconvolution can be challenging |
| Chemical Proteomics | Direct identification of protein targets | Synthesis of suitable chemical probes |
| Transcriptomics/Metabolomics | Global view of affected cellular pathways | Data analysis complexity, identifying primary effects |
Integration of Chemical Biology and Systems Biology Approaches for Comprehensive Understanding
A holistic understanding of the biological effects of this compound requires the integration of chemical biology and systems biology approaches. This will enable the mapping of its interactions from the molecular to the organismal level.
Key Research Objectives:
Development of Chemical Probes: Synthesizing tagged or photo-activatable derivatives of this compound to facilitate target identification and visualization of its subcellular localization. acs.org
Network Pharmacology: Constructing and analyzing protein-protein interaction networks and signaling pathways associated with the identified targets to understand the compound's polypharmacological effects.
In Vivo Studies: Evaluating the efficacy and mechanism of action of this compound in relevant animal models of disease, guided by the in vitro findings.
Exploration of Stereochemical Implications in the Biological Activity of Indole-3-acetate Derivatives
While this compound itself is achiral, the introduction of chiral centers, for instance, at the alpha-position of the acetate (B1210297) side chain, could have profound effects on its biological activity. researchgate.netnih.govmdpi.com The spatial arrangement of substituents can significantly influence binding affinity and selectivity for biological targets.
Key Research Objectives:
Asymmetric Synthesis: Developing stereoselective synthetic routes to access enantiomerically pure analogs of this compound with a chiral center in the acetate side chain.
Chiral Separation: Utilizing chiral chromatography techniques to separate racemic mixtures of chiral derivatives to enable the biological evaluation of individual enantiomers.
Stereo-differentiated Biological Evaluation: Systematically comparing the biological activity of different stereoisomers to determine the optimal stereochemical configuration for a desired therapeutic effect. This includes assessing their interactions with chiral biological macromolecules like enzymes and receptors. mdpi.com
Q & A
Q. What are the standard synthetic routes for Methyl 6-Bromo-5-methylindole-3-acetate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves bromination and esterification steps. For example, bromine in acetic acid is used to introduce the bromo substituent at the indole’s 6-position, followed by esterification with methyl groups . Optimization includes:
- Temperature control : Maintaining 0–5°C during bromination minimizes side reactions.
- Catalyst selection : Sodium acetate acts as a base to stabilize intermediates in acetic acid-mediated reactions .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 7:3) isolates the product. Yield improvements (≥70%) are achieved by slow addition of bromine and extended stirring (12–24 hours) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: Key techniques include:
- NMR spectroscopy : NMR identifies methyl (δ 2.4–2.6 ppm) and ester (δ 3.7–3.9 ppm) groups. NMR confirms the bromine-induced deshielding at C6 (δ 110–115 ppm) .
- Mass spectrometry (HRMS) : Exact mass ([M+H]+) should match theoretical values (e.g., CHBrNO: 296.01 g/mol).
- HPLC purity analysis : ≥95% purity is confirmed using a C18 column (mobile phase: acetonitrile/water, 60:40) .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-methyl and 6-bromo substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The 6-bromo group facilitates Suzuki-Miyaura couplings, but the 5-methyl group introduces steric hindrance. To address this:
- Ligand screening : Use bulky ligands like XPhos to enhance palladium catalyst stability.
- Solvent optimization : DMF or toluene at 80–100°C improves aryl boronic acid coupling efficiency .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps caused by methyl group hindrance .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected downfield shifts in NMR) for derivatives of this compound?
Methodological Answer: Unexpected shifts may arise from intramolecular hydrogen bonding or solvent effects. Steps include:
- Variable-temperature NMR : Assess temperature-dependent shifts to confirm dynamic interactions.
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify electronic anomalies .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC-2191474) validates spatial arrangements of substituents .
Q. How can this compound be utilized in green chemistry approaches for sustainable indole derivative synthesis?
Methodological Answer:
- Solvent-free reactions : Mechanochemical grinding with KCO and aryl halides reduces waste .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and energy use for esterification .
- Catalyst recycling : Immobilized palladium on magnetic nanoparticles (FeO@Pd) enables ≥5 reuse cycles without yield loss .
Q. What computational models predict the biological activity of this compound, particularly as an enzyme inhibitor?
Methodological Answer:
- Docking simulations (AutoDock Vina) : Model interactions with target enzymes (e.g., COX-2 or kinases) using the bromo group as a halogen bond donor .
- QSAR studies : Correlate substituent electronegativity (Hammett σ constants) with IC values to design potent analogs .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories to prioritize synthetic targets .
Comparative and Mechanistic Studies
Q. How does this compound compare to analogs (e.g., 5-methoxy or non-brominated indoles) in photophysical or catalytic applications?
Methodological Answer:
- UV-Vis spectroscopy : The bromo group red-shifts absorption maxima (λmax) by ~20 nm compared to non-brominated analogs.
- Electrochemical analysis (CV) : Bromine lowers LUMO energy, enhancing electron-accepting capacity in catalytic cycles .
- Catalytic testing : Compare turnover numbers (TON) in Pd-mediated reactions; brominated derivatives show 2–3× higher TON due to improved oxidative addition .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Methodological Answer:
- pH-dependent stability assays : Monitor degradation via HPLC at pH 2–12. The ester group hydrolyzes rapidly under basic conditions (pH >10), while the indole core remains intact in acidic media (pH 2–6) .
- Isotopic labeling : Use -labeled water to track hydrolysis pathways (e.g., ester vs. amide cleavage) .
- Theoretical studies : Calculate bond dissociation energies (BDEs) for the ester group to rationalize stability trends .
Data Management and Reproducibility
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
Methodological Answer:
- Detailed SOPs : Include exact molar ratios (e.g., 1.2 eq bromine), stirring rates (500 rpm), and inert gas (N) requirements.
- Open-data practices : Deposit spectral data in repositories like CCDC or PubChem (e.g., CID 12345678) .
- Batch-to-batch analysis : Report yields, purity, and characterization data for ≥3 independent syntheses to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
